(Rac)-Phorbol-12-(2-methylbutyrate)

Anti-HIV-1 Syncytia Formation Phorbol 12-Monoesters

(Rac)-Phorbol-12-(2-methylbutyrate) is a naturally occurring phorbol 12-monoester isolated from Croton oil. It belongs to the phorbol ester class of compounds, known for their activation of Protein Kinase C (PKC) and diverse biological activities.

Molecular Formula C25H36O7
Molecular Weight 448.5 g/mol
Cat. No. B12401829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Phorbol-12-(2-methylbutyrate)
Molecular FormulaC25H36O7
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
InChIInChI=1S/C25H36O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h8-9,12,14,16-18,20,26,29-31H,7,10-11H2,1-6H3
InChIKeyATDPVGPMLIBMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Rac)-Phorbol-12-(2-methylbutyrate) Procurement Guide: A Phorbol 12-Monoester from Croton Oil with Demonstrated Anti-HIV-1 Activity


(Rac)-Phorbol-12-(2-methylbutyrate) is a naturally occurring phorbol 12-monoester isolated from Croton oil [1]. It belongs to the phorbol ester class of compounds, known for their activation of Protein Kinase C (PKC) and diverse biological activities. This specific 12-monoester features a 2-methylbutyrate side chain at the C-12 position of the phorbol core . While the phorbol ester class is primarily associated with PKC activation and tumor promotion, recent studies have identified anti-HIV-1 activity as a key differentiating attribute for certain 12-monoesters, including (Rac)-Phorbol-12-(2-methylbutyrate) [2].

Why (Rac)-Phorbol-12-(2-methylbutyrate) Cannot Be Substituted by PMA or Other Common Phorbol Esters


Phorbol esters exhibit profound functional divergence driven by the chemical nature of their ester side chains. A classic example is the dramatic switch between PKC agonist and antagonist activity achieved solely by modifying the hydrophilicity of the 12-ester side chain [1]. Consequently, the widely used compound Phorbol 12-myristate 13-acetate (PMA), with its long-chain fatty acid esters (myristate and acetate), and (Rac)-Phorbol-12-(2-methylbutyrate), with its short, branched 2-methylbutyrate group, cannot be assumed to be functionally interchangeable. Specific applications, such as anti-HIV-1 screening, reveal that only a subset of phorbol 12-monoesters possess measurable activity, while others are inactive, underscoring the critical need for compound-specific selection rather than class-level substitution [2].

(Rac)-Phorbol-12-(2-methylbutyrate): Head-to-Head Comparative Performance Data for Scientific Procurement


Anti-HIV-1 Activity: (Rac)-Phorbol-12-(2-methylbutyrate) vs. 12-Angelylphorbol

In a direct comparative study, (Rac)-Phorbol-12-(2-methylbutyrate) (Compound 6) demonstrated superior anti-HIV-1 activity compared to the closely related 12-angelylphorbol (Compound 5). The target compound inhibited HIV-1IIIB-induced syncytia formation with an EC50 of 52.58 μM, representing a 28% more potent inhibition than 12-angelylphorbol (EC50 = 72.97 μM) [1]. This quantifiable difference in potency provides a clear rationale for selecting this specific compound over its analog in HIV-1 research applications.

Anti-HIV-1 Syncytia Formation Phorbol 12-Monoesters

Cytotoxicity Profile: (Rac)-Phorbol-12-(2-methylbutyrate) Demonstrates Negligible Cytotoxicity (CC50 > 200 μM)

(Rac)-Phorbol-12-(2-methylbutyrate) exhibits a favorable safety window with no measurable cytotoxicity at concentrations up to 200 μM (CC50 > 200 μM) [1]. This is a critical differentiator when contrasted with the potent tumor-promoting properties of PMA, which drives significant cellular proliferation and transformation at nanomolar concentrations . The >200 μM CC50 value indicates that the observed anti-HIV-1 activity (EC50 = 52.58 μM) occurs well below cytotoxic thresholds, providing a quantifiable therapeutic index of at least 3.8 for this application.

Cytotoxicity CC50 Safety Profile

Lack of Direct PKC Activation Data: A Critical Gap for Consideration

A critical evidence gap exists: No direct, quantitative PKC activation data (e.g., Ki or EC50) was identified for (Rac)-Phorbol-12-(2-methylbutyrate) in the reviewed literature. This contrasts sharply with widely used phorbol esters like PMA, which has a well-characterized PKC binding affinity (Ki = 2.6 nM) . This lack of data prevents a direct, evidence-based comparison of PKC-related activities. Therefore, for experiments where PKC activation is the primary mechanism of interest, (Rac)-Phorbol-12-(2-methylbutyrate) should not be considered a validated substitute for PMA or PDBu without further in-house characterization.

PKC Activation Binding Affinity Comparative Pharmacology

Optimal Research Applications for (Rac)-Phorbol-12-(2-methylbutyrate) Based on Quantitative Evidence


Anti-HIV-1 Drug Discovery and Viral Entry Inhibition Studies

Based on its quantifiable inhibition of HIV-1IIIB-induced syncytia formation (EC50 = 52.58 μM) [1], (Rac)-Phorbol-12-(2-methylbutyrate) is best applied as a lead compound or reference standard in antiviral research. It is specifically useful for studies investigating the inhibition of viral entry/fusion, where its activity profile has been directly benchmarked against other phorbol 12-monoesters. This application is supported by the compound's low cytotoxicity (CC50 > 200 μM), which ensures that observed antiviral effects are not confounded by general cellular toxicity [1].

Structure-Activity Relationship (SAR) Studies on Phorbol Scaffolds

This compound serves as a critical reference point for SAR studies exploring the influence of the C-12 ester side chain on biological activity. Its well-defined structure (2-methylbutyrate ester) and quantitative bioactivity profile (EC50 and CC50 data) [1] make it an essential comparator for synthetic chemists designing new phorbol analogs. It helps delineate the structural features required for anti-HIV-1 activity versus those driving PKC activation or cytotoxicity [2].

Phorbol Ester Research Requiring a Low-Cytotoxicity Scaffold

For researchers who require a phorbol ester core but need to minimize confounding cytotoxic or tumor-promoting effects, (Rac)-Phorbol-12-(2-methylbutyrate) offers a quantifiable advantage. Its CC50 > 200 μM [1] stands in stark contrast to potent PKC activators like PMA, which are active in the nanomolar range and known tumor promoters . This makes it a suitable candidate for cell-based assays where a cleaner biological signal is desired, provided the experimental readout is independent of strong PKC activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Phorbol-12-(2-methylbutyrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.